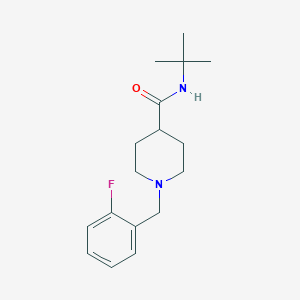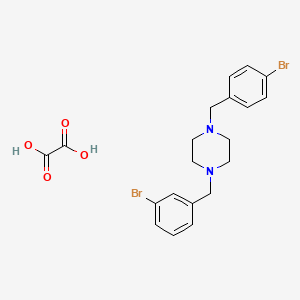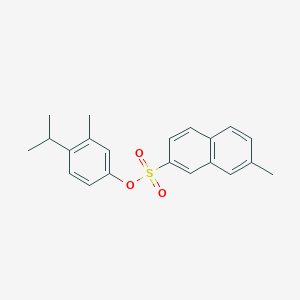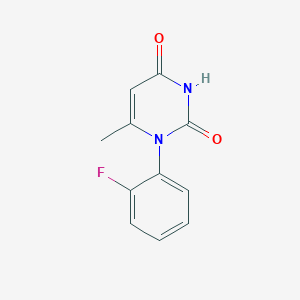
N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This chemical compound is also known as TAK-659, and it belongs to the class of piperidinecarboxamide compounds.
Mecanismo De Acción
N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide inhibits the activity of BTK by binding to its active site. BTK is a critical enzyme that regulates various cellular processes, including cell proliferation, survival, and differentiation. The inhibition of BTK activity leads to the activation of apoptotic pathways, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been shown to have significant biochemical and physiological effects. It has been found that this compound inhibits the growth of cancer cells by inducing apoptosis. Furthermore, it has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide is its selectivity towards BTK. This compound has been found to be highly selective towards BTK, which makes it a potential candidate for the treatment of various cancers. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide. One of the significant directions is the development of more efficient synthesis methods that can increase the yield of the product. Furthermore, the potential of this compound in the treatment of various inflammatory diseases needs to be explored further. Additionally, the development of more potent analogs of N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide can lead to the discovery of more effective drugs for the treatment of cancer and other diseases.
Conclusion:
N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound has been extensively studied in the field of oncology, and it has been found to inhibit the growth of cancer cells by targeting the BTK pathway. Furthermore, it has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. The development of more efficient synthesis methods and more potent analogs of N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide can lead to the discovery of more effective drugs for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide involves the reaction of tert-butyl 4-piperidinecarboxylate with 2-fluorobenzylamine in the presence of a catalyst. The reaction takes place at a temperature of 100-110°C, and the yield of the product is around 60-70%.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been extensively studied in various scientific research domains. One of the significant applications of this compound is in the field of oncology. It has been found that N-(tert-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide inhibits the growth of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in the survival and proliferation of cancer cells, and the inhibition of this pathway leads to the death of cancer cells.
Propiedades
IUPAC Name |
N-tert-butyl-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O/c1-17(2,3)19-16(21)13-8-10-20(11-9-13)12-14-6-4-5-7-15(14)18/h4-7,13H,8-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYDMIKGGAQALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-(2-fluorobenzyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)

![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4964149.png)




![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964193.png)